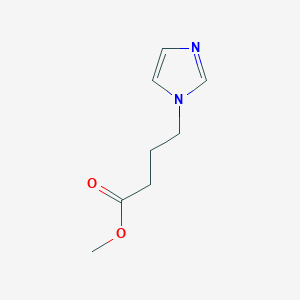

Methyl 4-(1H-imidazol-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-imidazol-1-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-8(11)3-2-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVMPPKHDFHGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576890 | |

| Record name | Methyl 4-(1H-imidazol-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148458-64-4 | |

| Record name | Methyl 4-(1H-imidazol-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Preparative Methodologies

Retrosynthetic Dissection of Methyl 4-(1H-imidazol-1-yl)butanoate

A retrosynthetic analysis of the target molecule identifies two logical disconnection points, leading to two primary synthetic routes.

Route A: Disconnection of the N-C Bond. The first approach involves the disconnection of the bond between the imidazole (B134444) nitrogen (N-1) and the butanoate chain. This retrosynthesis points to imidazole and a suitable four-carbon electrophile, specifically a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate) or a related derivative. This strategy focuses on an N-alkylation reaction as the final key step.

Route B: Disconnection of the Ester C-O Bond. The second major pathway involves the disconnection of the ester group. This leads back to the precursor 4-(1H-imidazol-1-yl)butanoic acid and methanol (B129727). This approach prioritizes the synthesis of the N-alkylated carboxylic acid first, followed by an esterification reaction to yield the final product.

These two distinct retrosynthetic pathways form the foundation for the preparative methodologies discussed in the subsequent sections.

Exploration of Classical and Modern N-Alkylation Protocols for the Imidazole Ring System

The formation of the N-C bond between the imidazole ring and the butanoate side chain is a critical step in Route A. This transformation can be accomplished using several N-alkylation protocols.

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted imidazoles. This reaction typically involves the nucleophilic substitution (SN2) of a halogenated precursor by the imidazole ring.

The reaction is generally carried out by treating imidazole with a methyl 4-halobutanoate, such as methyl 4-bromobutanoate, in the presence of a base. The base deprotonates the imidazole (pKa ≈ 14.5), generating the more nucleophilic imidazolide anion, which then attacks the electrophilic carbon of the butanoate chain, displacing the halide. Common bases used for this purpose include potassium carbonate, sodium hydride, and various alkaline-promoted carbons. prepchem.comresearchgate.net The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the base while not interfering with the nucleophile. prepchem.comajgreenchem.com

For example, the synthesis of a structurally related compound, methyl α,α-dimethyl-4-(1H-imidazol-1-yl)-γ-oxobenzene butanoate, was achieved by reacting imidazole with methyl α,α-dimethyl-4-fluoro-γ-oxobenzene butanoate in DMSO with potassium carbonate as the base. prepchem.com Similarly, methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate was synthesized via nucleophilic substitution using methyl 4-bromobutanoate. researchgate.net

| Precursor | Base | Solvent | Temperature | Yield | Reference |

| Imidazole & Methyl 4-bromobutanoate | K₂CO₃ | DMF | Room Temp. | Good | sciforum.net |

| Imidazole & Methyl 4-fluorobutanoate derivative | K₂CO₃ | DMSO | Not specified | Not specified | prepchem.com |

| Imidazole-2-thione derivative & Methyl 4-bromobutanoate | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Benzimidazole & Methyl 4-bromobutanoate | DIPEA | CH₃CN | Reflux | 50% | mdpi.com |

The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of imidazoles, particularly when starting from an alcohol precursor like methyl 4-hydroxybutanoate. ewha.ac.kr This reaction allows for the formation of the C-N bond under neutral conditions and at low temperatures, which is advantageous for substrates with sensitive functional groups.

The classical Mitsunobu protocol involves the reaction of an acidic N-H compound (imidazole), an alcohol (methyl 4-hydroxybutanoate), and a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of a phosphorane intermediate, which activates the alcohol for nucleophilic attack by the imidazole. nih.govnih.gov Although imidazole is less acidic than typical Mitsunobu nucleophiles like carboxylic acids or phenols, the reaction can be driven to completion, offering a convenient route to N-alkylimidazoles. This method is particularly useful for preparing chiral ionic liquids and for the selective functionalization of histidine residues in peptides. ewha.ac.krnih.gov

| Nucleophile | Alcohol | Reagents | Key Features | Reference |

| Imidazole | Representative alcohols | PPh₃, DEAD or DIAD | Convenient route to N-alkylimidazoles, initial yields around 20% before optimization. | |

| N(τ)-alkylated Histidine | Various alcohols | PPh₃, DEAD | Selective N(π)-alkylation, requires a proximal acidic residue (e.g., phosphate, carboxylate). | nih.gov |

| Imidazoles, Pyrroles, Indoles | Optically pure secondary benzylic alcohols | PPh₃, DEAD | Provides access to fused heterocycles with defined stereochemistry. | acs.org |

Esterification Techniques for the Butanoate Moiety

Following Route B, the synthesis of this compound is completed by the esterification of 4-(1H-imidazol-1-yl)butanoic acid. Several methods are available for this transformation, ranging from classical acid-catalyzed reactions to modern coupling-agent-mediated processes.

Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.eduathabascau.ca The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus or molecular sieves. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, milder methods involving the activation of the carboxylic acid are preferred. The Steglich esterification is a prime example, utilizing a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov

This reaction is generally performed at room temperature in an aprotic solvent such as dichloromethane (DCM). wikipedia.orgyoutube.com The mechanism begins with the carboxylic acid adding to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is readily attacked by the alcohol (methanol) to form the desired ester, with the DCC being consumed to form a urea byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. organic-chemistry.orgrsc.org The Steglich esterification is known for its mild conditions and broad applicability, even for sterically hindered alcohols and acid-labile substrates. nih.govorganic-chemistry.org

Catalytic Synthesis Routes towards this compound

Catalytic methods offer efficient and selective pathways for the formation of the C-N bond between the imidazole ring and the butanoate side chain. These approaches are often preferred over stoichiometric methods due to their atom economy and milder reaction conditions.

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, and these strategies can be adapted for the preparation of compounds like this compound. While direct C-N cross-coupling reactions catalyzed by palladium or copper are common for aryl-imidazole linkages, the synthesis of N-alkyl imidazoles can also be facilitated by transition metal complexes. scilit.com These catalysts can activate either the imidazole nitrogen or the alkylating agent, promoting the desired nucleophilic substitution.

Key breakthroughs in this area involve the use of palladium, nickel, and copper catalysts, which have shown significant activity in various coupling and cyclization reactions for synthesizing imidazole derivatives. scilit.com For instance, a palladium-catalyzed reaction could potentially couple imidazole with a suitable 4-halobutanoate ester. The choice of metal, ligand, and reaction conditions is crucial to achieve high selectivity and yield, minimizing side reactions such as C-H activation of the imidazole ring.

Table 1: Illustrative Transition Metal-Mediated Coupling Conditions for N-Alkylation of Imidazoles

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-120 | 70-90 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 80-100 | 65-85 |

| NiCl₂(dppp) | dppp | NaH | THF | 60-80 | 60-80 |

Note: This table presents generalized conditions based on literature for similar N-alkylation reactions and is for illustrative purposes.

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. In the context of synthesizing this compound, organocatalysts can be employed to facilitate the C-N bond formation. Imidazole itself and its derivatives can act as nucleophilic catalysts in various reactions. ias.ac.in For the synthesis of the target molecule, a common route is the Michael addition of imidazole to an α,β-unsaturated ester like methyl acrylate. This reaction can be catalyzed by a non-nucleophilic organic base.

Furthermore, imidazole is known to catalyze esterification and transesterification reactions, although this is more relevant to the formation of the ester bond itself rather than the C-N linkage. The use of simple organic molecules as catalysts offers advantages such as lower toxicity, reduced cost, and operational simplicity. ias.ac.in

Table 2: Organocatalytic Michael Addition of Imidazole to Methyl Acrylate

| Organocatalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DBU (10) | Acetonitrile | 25 | 12 | >95 |

| TBD (15) | THF | 25 | 18 | 90 |

| Imidazole (20) | H₂O:EtOH (1:1) | 80 | 4 | 85-94 |

Note: This table illustrates typical conditions for the organocatalyzed Michael addition of imidazoles to activated alkenes.

Green Chemistry Principles and Sustainable Synthesis of Imidazole-Butanoate Systems

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.

One key principle is the use of safer solvents. Traditional N-alkylation reactions often employ dipolar aprotic solvents like DMF or DMSO, which have toxicity concerns. Greener alternatives include alcohols like ethanol or butanol, or even water, which can be effective depending on the specific reaction. acsgcipr.org Recently, propylene carbonate has been developed as an eco-friendly solvent and reagent for the N-alkylation of N-heterocycles. nih.gov

Another green approach is the use of catalytic methods, as discussed previously, which reduces waste by avoiding stoichiometric reagents. acsgcipr.org Furthermore, developing solvent-free reaction conditions or using recyclable catalysts, such as supported reagents like KOH on alumina, can significantly improve the sustainability of the synthesis. ciac.jl.cn Atom-economic reactions, such as the Michael addition of imidazole to methyl acrylate, are inherently greener as they incorporate all atoms of the reactants into the final product.

Optimization of Reaction Parameters and Scale-Up Considerations for this compound

Optimizing reaction parameters is essential to maximize yield and purity while minimizing costs and environmental impact, particularly when considering industrial-scale production. Key parameters to optimize for the synthesis of this compound include temperature, reaction time, solvent, and the molar ratio of reactants and catalyst.

For instance, in the N-alkylation of imidazole, the choice of base and solvent can significantly affect the reaction rate and selectivity. A systematic study varying these parameters can identify the optimal conditions. researchgate.netresearchgate.net The reaction of hydroxylamine with various substrates was optimized by screening different solvents at both room temperature and reflux, with ethanol at reflux proving to be the most effective. researchgate.net Similarly, for the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate, acetonitrile was found to be a greener and more efficient solvent, and the reaction time was significantly reduced from 20 to 4 hours without compromising yield. scielo.br

When scaling up the synthesis, several factors must be considered. Heat transfer becomes more critical in larger reactors, and exothermic reactions may require careful temperature control. Mixing efficiency can also impact reaction kinetics and selectivity. The choice of purification method is also a key consideration for large-scale production, with a preference for crystallization over chromatography to reduce solvent waste and cost. Continuous flow processes are also being explored for the N-alkylation of imidazoles as a more sustainable and scalable alternative to batch production. researchgate.net

Table 3: General Parameters for Optimization in the Synthesis of this compound

| Parameter | Range/Options | Effect on |

| Temperature | 25 - 120 °C | Reaction rate, selectivity, side reactions |

| Solvent | Toluene, Acetonitrile, Ethanol, Water, Solvent-free | Reactant solubility, reaction rate, work-up |

| Base | K₂CO₃, Cs₂CO₃, DBU, Et₃N | Deprotonation of imidazole, reaction rate |

| Reactant Ratio | 1:1 to 1:1.5 (Imidazole:Alkylating Agent) | Conversion, prevention of dialkylation |

| Catalyst Loading | 1 - 20 mol% | Reaction rate, cost |

Comprehensive Spectroscopic and Advanced Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methyl 4-(1H-imidazol-1-yl)butanoate

A full analysis is contingent on obtaining the actual NMR spectra of the compound.

To provide an unambiguous assignment, one would need to analyze the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) from the ¹H NMR spectrum, and the chemical shifts from the proton-decoupled ¹³C NMR spectrum. Each unique proton and carbon environment in the molecule—from the imidazole (B134444) ring, the butyl chain, and the methyl ester group—would have a characteristic signal.

Expected ¹H NMR Resonances:

Imidazole Protons: Three distinct signals would be expected for the protons on the imidazole ring (at C2, C4, and C5). These would appear in the aromatic region of the spectrum.

Butyl Chain Protons: The three methylene (B1212753) groups (-CH₂-) of the butanoate chain would each produce a unique signal. The methylene group attached to the imidazole nitrogen would be a triplet. The adjacent methylene group would be a quintet or multiplet, and the methylene group alpha to the carbonyl would be a triplet.

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) would be expected.

Expected ¹³C NMR Resonances:

Imidazole Carbons: Three signals for the C2, C4, and C5 carbons of the imidazole ring.

Butyl Chain Carbons: Three signals for the three methylene carbons.

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

Methyl Ester Carbon: A signal for the methoxy carbon.

A data table for these assignments cannot be generated without the experimental values.

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity through the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the methylene and methine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While typically used for stereochemical analysis in chiral molecules, in this achiral molecule, it could provide information about through-space proximity of different parts of the molecule, aiding in conformational analysis.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights in this compound

An FT-IR or Raman spectrum would provide clear evidence for the presence of key functional groups.

Expected Vibrational Bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent, typically in the range of 1735-1750 cm⁻¹.

C-H Stretch: Signals for sp² C-H stretching from the imidazole ring would appear above 3000 cm⁻¹, while sp³ C-H stretching from the alkyl chain and methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretch: Absorptions corresponding to the stretching vibrations of the imidazole ring would be expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: An absorption for the ester C-O bond would be present.

A detailed data table of vibrational frequencies and their assignments is pending experimental data.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

ESI-MS: In positive ion mode, this technique would be expected to show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (C₈H₁₂N₂O₂ = 168.19 g/mol ).

EI-MS: This technique would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Expected fragments could include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage at various points along the butyl chain. The imidazolemethyl cation would likely be a stable and prominent fragment.

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the elemental formula (C₈H₁₂N₂O₂) and rule out other possibilities with the same nominal mass.

X-ray Crystallography for Definitive Solid-State Structure Elucidation of this compound and its Derivatives

While the definitive crystal structure of this compound itself is not extensively detailed in publicly available research, the principles of its solid-state structural elucidation can be thoroughly understood through the crystallographic analysis of its derivatives. X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A pertinent example is the structural analysis of Methyl 4-[5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate, a complex derivative. nih.gov The study of this compound reveals key structural features that are likely to be relevant to the broader class of imidazole butanoates. The crystal structure was solved by single-crystal X-ray diffraction, providing a detailed insight into its molecular conformation and packing in the solid state.

The crystallographic data for this derivative are summarized in the table below. Such data is fundamental for understanding the molecule's spatial configuration and its potential interactions in a biological or chemical system. Similar analyses of other imidazole-containing compounds, like 1,4-di(1H-imidazol-1-yl)butane dihydrate, further underscore the importance of hydrogen bonding and molecular packing in determining the solid-state architecture. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₈FN₃O₂S |

| Formula weight | 371.42 |

| Temperature (K) | 193 (2) |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 18.494 (4) Å |

| b = 12.4367 (10) Å | |

| c = 7.5255 (5) Å | |

| Volume (ų) | 1730.9 (4) |

| Z | 4 |

| Radiation | Cu Kα |

| Absorption coefficient (mm⁻¹) | 1.92 |

Chromatographic Purity Assessment and Quantitative Analysis (GC-MS, HPLC)

Chromatographic techniques are indispensable for the assessment of the purity of this compound and for its quantitative determination in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be used to separate it from starting materials, by-products, and other impurities. The sample, after appropriate preparation, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. Following separation, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a "molecular fingerprint" for identification.

| Peak No. | Retention Time (min) | Compound Name | Molecular Ion (m/z) | Purity (%) |

|---|---|---|---|---|

| 1 | 12.5 | This compound | 168.09 (Expected) | >99 |

| 2 | 8.2 | Impurity A | - | <0.5 |

| 3 | 10.1 | Impurity B | - | <0.5 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

The development of an HPLC method involves the optimization of several parameters, including the choice of column, the composition of the mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with pH modifiers), the flow rate, and the detection wavelength. researchgate.net For instance, a study on Methyl 4-hydroxy benzoate (B1203000) utilized a C18 column with a mobile phase of methanol and water (45:55 v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. researchgate.net The retention time for the analyte was 5.34 minutes, and the method demonstrated good linearity over a concentration range of 0.01–0.12 mg/mL. researchgate.net

The specificity of the HPLC method is crucial and is often established through forced degradation studies to ensure that the analyte peak is well-resolved from any potential degradants. uobasrah.edu.iq The accuracy of the method is typically determined by recovery studies. uobasrah.edu.iq

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Chemical Calculations on Methyl 4-(1H-imidazol-1-yl)butanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation (geometry optimization). This calculation would yield precise bond lengths, bond angles, and dihedral angles, providing a foundational 3D model of the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, analysis of the FMOs would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness could be calculated to quantify its reactive tendencies.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the van der Waals surface of a molecule. This map is invaluable for predicting how a molecule will interact with other molecules, such as substrates, enzymes, or other reactants. For this compound, the ESP map would highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. The nitrogen atoms of the imidazole (B134444) ring are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack or hydrogen bonding.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, perhaps in an aqueous solvent or another relevant medium, would reveal its conformational flexibility, solvation dynamics, and potential intermolecular interactions. This would provide a dynamic picture of its behavior in a realistic environment, complementing the static picture from DFT.

In Silico Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is essential for compound characterization. Using the optimized geometry from DFT calculations, it is possible to compute the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure. Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum, aiding in the identification of functional groups and their vibrational modes within the molecule.

Elucidation of Reaction Mechanisms and Transition States Involving this compound

A significant application of computational chemistry is the study of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be used to map the entire reaction pathway. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information provides a detailed, step-by-step understanding of how the reaction occurs and allows for the calculation of activation energies, which determine the reaction rate.

Structure-Reactivity Relationship Studies via Computational Models for this compound

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, reactivity, and potential reaction mechanisms of organic molecules. For many imidazole-containing compounds, these theoretical studies provide valuable data on:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and the sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: Determination of global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters help in quantitatively understanding the reactivity of a molecule.

Spectroscopic Properties: Prediction of spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the molecule.

Mechanistic Pathways: Modeling of reaction pathways to determine transition state energies and activation barriers, providing insights into the feasibility of different reaction mechanisms.

In the context of other, more extensively studied imidazole derivatives, computational models have been instrumental in understanding their biological activities, such as their roles as enzyme inhibitors or as precursors in the synthesis of pharmaceutically active molecules. These studies often involve molecular docking simulations to predict the binding affinity and orientation of the molecule within the active site of a protein.

Although no specific data tables or detailed research findings for this compound can be presented due to the absence of dedicated computational studies, the established methodologies used for similar imidazole compounds would be directly applicable. Future computational research on this compound would likely involve the following:

DFT Calculations: To determine its optimized geometry, electronic properties, and reactivity descriptors.

Molecular Dynamics Simulations: To study its conformational flexibility and interactions with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) studies: If a series of related compounds with known activities were available, QSAR models could be developed to predict the activity of this compound.

Without such dedicated studies, any discussion on the specific structure-reactivity relationship of this compound from a computational standpoint would be purely speculative. The scientific community awaits future research to fill this knowledge gap.

Reactivity Profile and Chemical Transformations

Investigation of Hydrolytic Reactivity of the Ester Linkage in Methyl 4-(1H-imidazol-1-yl)butanoate

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(1H-imidazol-1-yl)butanoic acid and methanol (B129727). The presence of the imidazole (B134444) ring in the molecule can significantly influence the rate and mechanism of this hydrolysis.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The imidazole ring, being a neutral heterocycle, can act as a general base, potentially catalyzing the hydrolysis by deprotonating a water molecule, thereby increasing the concentration of the hydroxide nucleophile.

A particularly interesting aspect of the hydrolysis of this compound is the potential for intramolecular catalysis . The imidazole ring is positioned in a way that it can act as an intramolecular nucleophilic or general-base catalyst. In a neutral or slightly basic medium, the lone pair of electrons on the N-3 nitrogen of the imidazole ring can attack the ester carbonyl carbon, forming a tetrahedral intermediate. This intramolecular assistance can significantly accelerate the rate of hydrolysis compared to intermolecular catalysis. acs.orgacs.orgresearchgate.net The efficiency of this intramolecular catalysis is dependent on the conformation of the butanoate chain, which dictates the proximity of the imidazole nitrogen to the ester group.

The kinetics of the hydrolysis of similar ester-containing imidazole compounds have been studied, and these studies support the role of the imidazole moiety in facilitating the cleavage of the ester bond. acs.orgacs.orglookchem.com

Table 1: Expected Products of Hydrolysis of this compound

| Condition | Products |

| Acidic (e.g., HCl, H₂O) | 4-(1H-imidazol-1-yl)butanoic acid, Methanol |

| Basic (e.g., NaOH, H₂O) | Sodium 4-(1H-imidazol-1-yl)butanoate, Methanol |

Functionalization Reactions at the Imidazole Nitrogen Atom

The nitrogen atoms of the imidazole ring in this compound are key sites for functionalization, enabling the synthesis of a wide array of derivatives with diverse applications.

The N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons and can readily undergo quaternization reactions with various alkylating agents. This reaction is fundamental to the synthesis of imidazolium-based ionic liquids. By reacting this compound with an alkyl halide (e.g., methyl iodide, butyl bromide), the corresponding 1-(3-methoxycarbonylpropyl)-3-alkyl-1H-imidazolium halide salt is formed. biointerfaceresearch.comacs.orgresearchgate.net These salts are precursors to ionic liquids, which are valued for their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. biointerfaceresearch.comacs.org

The reaction typically proceeds by nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkyl halide. The presence of the ester group on the butanoate chain introduces an additional functional handle that can be further modified in the resulting ionic liquid, expanding its potential applications. The choice of the alkylating agent and the counter-ion allows for the fine-tuning of the physicochemical properties of the synthesized ionic liquids. csic.es

Table 2: Representative Quaternization Reactions of this compound

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | 1-(3-Methoxycarbonylpropyl)-3-methyl-1H-imidazolium iodide |

| Ethyl Bromide (C₂H₅Br) | 1-(3-Methoxycarbonylpropyl)-3-ethyl-1H-imidazolium bromide |

| Butyl Chloride (C₄H₉Cl) | 1-(3-Methoxycarbonylpropyl)-3-butyl-1H-imidazolium chloride |

The imidazole ring is a well-established ligand in coordination chemistry, and this compound is no exception. The N-3 nitrogen atom, with its available lone pair of electrons, can coordinate to a variety of metal ions to form stable coordination complexes. wikipedia.orgscilit.comekb.egresearchgate.net The resulting complexes have potential applications in catalysis, materials science, and as models for metalloenzymes. scirp.orgresearchgate.netresearchgate.netmdpi.com

The coordination can occur through the N-3 nitrogen, and in some cases, the ester carbonyl oxygen can also participate in binding, leading to chelation. The nature of the metal ion and the reaction conditions will dictate the stoichiometry and geometry of the resulting complex. For instance, with transition metals like zinc(II), cadmium(II), nickel(II), and copper(II), the formation of tetrahedral or octahedral complexes is common. scilit.comscirp.orgmdpi.com The butanoate chain can influence the steric and electronic properties of the ligand, thereby affecting the structure and stability of the metal complex.

Table 3: Potential Coordination Complexes of this compound

| Metal Ion | Potential Complex Geometry |

| Zn(II) | Tetrahedral or Octahedral |

| Cu(II) | Square Planar or Distorted Octahedral |

| Ni(II) | Octahedral |

| Cd(II) | Tetrahedral or Octahedral |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring in this compound is an aromatic system and can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the presence of the N-substituent and the inherent electronic nature of the ring.

Electrophilic Substitution: The imidazole ring is generally considered to be electron-rich and is susceptible to electrophilic attack. globalresearchonline.netuobabylon.edu.iqlibretexts.orgbaranlab.org In N-substituted imidazoles, such as the title compound, the most reactive positions for electrophilic substitution are typically C-4 and C-5. The N-1 substituent can influence the regioselectivity of the reaction. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration can be achieved using a mixture of nitric and sulfuric acid, while bromination can be carried out with bromine in a suitable solvent. uobabylon.edu.iqresearchgate.net

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to its electron-rich nature. askfilo.comresearchgate.net However, the introduction of strong electron-withdrawing groups on the ring or the quaternization of the imidazole nitrogen can activate the ring towards nucleophilic attack. For instance, in the corresponding imidazolium (B1220033) salt, the positive charge on the ring makes the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. Halogenated imidazole derivatives can also undergo nucleophilic displacement of the halide. researchgate.netrsc.org

Table 4: Potential Substitution Reactions on the Imidazole Ring

| Reaction Type | Reagents | Potential Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | C-4 or C-5 |

| Bromination | Br₂ / Solvent | C-4 or C-5 |

| Sulfonation | H₂SO₄ / SO₃ | C-4 or C-5 |

Derivatization Strategies for Expanding the Chemical Space of this compound

The presence of the ester functionality in the butanoate chain provides a versatile handle for a variety of chemical modifications, allowing for the expansion of the chemical space of this compound and the synthesis of a wide range of new derivatives.

Amidation: The methyl ester group can be readily converted into an amide by reaction with a primary or secondary amine. nih.govnih.govmasterorganicchemistry.com This reaction, known as amidation, typically proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of methanol. The reaction can be catalyzed by acids or bases, or in some cases, can be achieved thermally. This transformation is valuable for introducing diverse functionalities and for synthesizing compounds with potential biological activity.

Reduction: The ester group can be reduced to a primary alcohol, 4-(1H-imidazol-1-yl)butan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.orgyoutube.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters unless activated by additives or under specific conditions. researchgate.netresearchgate.net This reduction provides access to a different class of derivatives with a hydroxyl group, which can be further functionalized.

Table 5: Key Derivatization Reactions at the Butanoate Chain

| Reaction | Reagent(s) | Product |

| Amidation | R¹R²NH | N,N-disubstituted-4-(1H-imidazol-1-yl)butanamide |

| Reduction | LiAlH₄ | 4-(1H-imidazol-1-yl)butan-1-ol |

Functionalization of the Imidazole Ring (e.g., C-alkylation/arylation)

The imidazole ring within this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions. nih.gov While electrophilic substitution typically occurs at the C-4 or C-5 positions, direct C-H functionalization at the C-2, C-4, and C-5 positions has become a powerful tool in modern organic synthesis, offering routes to complex substituted imidazoles. nih.govnih.gov These methods are broadly applicable to imidazole derivatives and can be extrapolated to this compound.

C-H Arylation:

The direct arylation of imidazole C-H bonds is a prominent method for creating carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. Various catalytic systems have been developed to achieve this transformation with high regioselectivity.

Palladium-catalyzed C-H arylation has been extensively studied. For instance, by using a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group on one of the imidazole nitrogens, regioselective arylation of all three C-H bonds can be achieved sequentially. nih.gov This strategy allows for the controlled introduction of different aryl groups at specific positions. Another powerful approach involves nickel catalysis. Nickel-based systems, such as those using Ni(OTf)₂/dcype in a t-amyl alcohol solvent, have proven effective for the C-H arylation of imidazoles with a range of coupling partners, including phenol (B47542) derivatives and chloroarenes. nih.gov A key advantage of some nickel-catalyzed systems is their ability to functionalize the C-2 position of N-substituted imidazoles. nih.gov

The table below summarizes representative conditions for the C-H arylation of imidazole derivatives, which are applicable for the functionalization of the imidazole ring in this compound.

Table 1: Representative Catalytic Systems for C-H Arylation of Imidazoles

| Catalyst System | Coupling Partner | Key Features |

| Pd(OAc)₂ / P(n-Bu)Ad₂ / NaOt-Bu | Aryl Halides (Ar-Cl, Ar-Br) | Enables regioselective C2- and C5-arylation; often requires a protecting group strategy for full control. nih.gov |

| Ni(OTf)₂ / dcype / K₃PO₄ | Phenol Derivatives, Chloroarenes | Effective for C-2 arylation of N-substituted imidazoles; utilizes a tertiary alcohol as the solvent. nih.gov |

| Ni(cod)₂ / dcype / Cs₂CO₃ | Phenol Derivatives | Well-suited for direct coupling of 1,3-azoles; ligand choice is crucial for reactivity. nih.gov |

C-Alkylation:

While direct C-H alkylation is less common than arylation, N-alkylation is a fundamental transformation for imidazoles. In the context of this compound, the N-3 position is already alkylated by the butanoate chain. However, strategies involving a "trans-N-alkylation" have been developed. This process involves the N-alkylation of a SEM-protected imidazole, followed by acidic hydrolysis to remove the SEM group, yielding a regioselectively N-alkylated imidazole. nih.gov This methodology provides a route to 1-alkyl-4-arylimidazoles and other complex substitution patterns. nih.gov

Role of this compound as a Reactive Intermediate in Multistep Organic Synthesis

In the context of multistep organic synthesis, an "intermediate" is a molecule that is formed in one step and then consumed in a subsequent step to generate the desired final product. wiley.com While some intermediates are highly reactive and short-lived, many are stable, isolable compounds that serve as crucial building blocks in a longer synthetic sequence. wiley.comnih.gov this compound is best understood in this latter role: a stable, bifunctional intermediate that connects different parts of a molecule during a synthesis.

The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites: the imidazole ring and the methyl ester. Each site can undergo a variety of chemical transformations, allowing for the sequential or convergent assembly of more complex molecular architectures.

For example, the butanoate side chain is often introduced into a target molecule via nucleophilic substitution, where an imidazole-containing nucleophile attacks an electrophilic four-carbon chain. A relevant synthesis is that of Methyl 4-[5-(4-fluoro-phen-yl)-4-(pyridin-4-yl)-1H-imidazol-2-ylsulfanyl]butanoate, where the butanoate moiety is installed by reacting an imidazole-2-thione with methyl 4-bromobutanoate. nih.gov This illustrates how a butanoate fragment, similar to that in the title compound, is used to build out a molecule from a core heterocyclic structure.

The general strategy for using this compound as an intermediate would involve:

Initial Synthesis: Preparation of the intermediate itself, for example, by reacting imidazole with methyl 4-halobutanoate.

Core Functionalization: Modification of the imidazole ring via reactions like the C-H arylations described previously (Section 5.4.2).

Side-Chain Transformation: Conversion of the methyl ester into other functional groups (e.g., hydrolysis to a carboxylic acid, reduction to an alcohol, or amidation to an amide).

This stepwise approach allows chemists to leverage the compound as a versatile scaffold. By serving as a stable link between a heterocyclic core and a modifiable side chain, this compound acts as a key reactive intermediate, enabling the efficient construction of complex target molecules in a controlled, multistep fashion. mit.edu

Advanced Applications in Materials Science and Industrial Chemistry

Methyl 4-(1H-imidazol-1-yl)butanoate as a Building Block for Polymeric Materials

The presence of the imidazole (B134444) group allows this compound to be incorporated into polymer structures, imparting unique functionalities such as thermal stability, ionic conductivity, and gas permeability. The ester functional group also offers a potential site for post-polymerization modification.

While specific studies on the homopolymerization of this compound are not extensively documented, the behavior of structurally similar imidazole-containing monomers provides significant insight into its potential. Imidazole derivatives are frequently used as monomers or co-monomers to synthesize functional polymers with enhanced properties. nih.govresearchgate.net

For instance, research into the copolymerization of 2-allyloxymethyl-1-methylimidazole (AOMMI), another N-alkylated imidazole monomer, with methyl methacrylate (B99206) (MMA) demonstrates the successful incorporation of the imidazole moiety into a polymethacrylate (B1205211) backbone using techniques like photopolymerization. researchgate.net In these studies, copolymers (poly(MMA-co-AOMMI)) were synthesized in various monomer ratios, resulting in materials with distinct properties. researchgate.net Structural confirmation of such copolymers is typically achieved through Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis. researchgate.net

A key finding from these studies is that the introduction of the imidazole group significantly enhances the thermal stability of the resulting copolymer compared to pure poly(methyl methacrylate) (PMMA). researchgate.net This suggests that incorporating this compound into polymer chains could similarly yield materials with improved heat resistance. The pendant butanoate group would further modify the polymer's solubility and reactivity.

Table 1: Properties of Copolymers Synthesized from Methyl Methacrylate (MMA) and an Imidazole-Based Monomer (AOMMI)

| Monomer Ratio (MMA:AOMMI) | Number Average Molecular Weight (Mn) |

|---|---|

| 2:1 | 13,500 |

| 1:2 | 16,600 |

| 1:1 | 17,300 |

Data sourced from a study on the copolymerization of MMA with 2-allyloxymethyl-1-methylimidazole (AOMMI). researchgate.net

Furthermore, imidazole-based frameworks, such as zeolitic imidazole framework-8 (ZIF-8), have been employed as catalysts in the synthesis of high molecular weight PMMA (1000–1650 kg mol⁻¹), showcasing the compatibility of the imidazole structure with polymerization processes. researchgate.net

The imidazole functional group is a key component in the design of advanced polymer membranes for applications like gas separation and ion transport. mdpi.commdpi.com These membranes often leverage the specific chemical and physical properties conferred by the imidazole ring.

One major area of application is in the formation of polymerized ionic liquids (PILs), which can act as solid polymer electrolytes. mdpi.com PILs with imidazole moieties exhibit high ion conductivity, making them suitable for energy storage devices. mdpi.com The incorporation of this compound into a polymer backbone could create materials with tailored ion-conductive properties, where the imidazole groups facilitate ion transport.

Another significant application is in mixed-matrix membranes for gas separation. Nanoporous materials like zeolitic imidazole framework-8 (ZIF-8) can be embedded within a polymer matrix, such as sodium alginate, to create nanocomposite membranes. mdpi.com These membranes show enhanced performance in separating gases like hydrogen from methane. mdpi.com The ZIF-8 structure, built from zinc ions and imidazolate linkers, provides selective micropores that improve both permeability and selectivity. researchgate.netmdpi.com The structural similarity of the imidazole group in this compound suggests its potential use in creating polymers that can form effective matrices for such advanced filler materials or even participate directly in selective gas transport.

Exploration of Supramolecular Assembly and Self-Organizing Systems involving this compound

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures. The imidazole ring is an excellent motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor, as well as its aromatic nature. researchgate.net

Studies on molecules with structures analogous to this compound provide strong evidence of its potential in this field. For example, the compound 1,4-di(1H-imidazol-1-yl)butane, which shares the same imidazole and butyl linker but lacks the ester group, has been shown to form a complex supramolecular structure in its dihydrate form. researchgate.net X-ray crystallography revealed that N–H⋯Cl and C–H⋯Cl hydrogen bonds help create a 2D hydrogen-bonded sheet, demonstrating how the imidazole and linker work in concert to organize molecules in the solid state. researchgate.net

This compound is expected to engage in similar interactions. Its imidazole ring can participate in hydrogen bonding and π-π stacking, while the flexible butyl chain allows the molecule to adopt conformations suitable for packing into larger assemblies. researchgate.net The terminal methyl ester group adds another dimension to its self-assembly potential by introducing a polar site capable of participating in dipole-dipole interactions, further guiding the formation of ordered supramolecular architectures.

Role of this compound and its Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring makes it an effective ligand for coordinating with a wide range of transition metals. wikipedia.org This property allows this compound and its derivatives to play a crucial role in catalysis, either by stabilizing metal complexes in homogeneous systems or by anchoring to metal nanoparticles in heterogeneous catalysts. nih.gov

Transition metal complexes featuring imidazole-based ligands are widespread due to their relevance in biological systems and industrial catalysis. wikipedia.org The synthesis of such complexes typically involves the reaction of an imidazole-containing ligand with a metal salt in a suitable solvent. uomustansiriyah.edu.iq

Imidazole-ligated metal complexes and nanoparticles are active catalysts for a variety of organic reactions. The ligand plays a critical role in modulating the activity, selectivity, and stability of the metallic center. nih.gov

A key application is the use of N-functionalized imidazoles to stabilize metal nanoparticles for heterogeneous catalysis. nih.gov Research has shown that alkyl imidazoles can effectively stabilize gold, palladium, platinum, and silver nanoparticles, preventing their aggregation while still allowing access to the catalytic surface. nih.gov These ligand-stabilized nanoparticles have demonstrated enhanced performance in specific reactions. For example, palladium nanoparticles stabilized by imidazole ligands showed improved selectivity and lower levels of dehalogenation compared to commercial palladium-on-carbon (Pd/C) catalysts in chemical transformations. nih.gov

This compound is an ideal candidate for such applications. Its imidazole headgroup can anchor to the surface of a metal nanoparticle, while the butanoate tail can provide solubility in organic media and create a specific steric environment around the catalytic site. This can influence the approach of reactants and enhance selectivity for desired products. Furthermore, the fundamental chemical nature of the imidazole ring allows it to act as a nucleophilic catalyst on its own in certain reactions, such as the hydrolysis of esters. youtube.com

Table 2: Applications of Imidazole-Stabilized Metal Nanoparticles in Catalysis

| Metal Nanoparticle | Stabilizing Ligand Type | Catalytic Application Example | Observation |

|---|---|---|---|

| Pd, Pt, Au, Ag | N-Alkyl Imidazoles | General Catalysis | Provides an intermediate level of surface protection, preventing aggregation. nih.gov |

| Pd | N-Alkyl Imidazoles | Dehalogenation Reactions | Improved selectivity with lower levels of side reactions compared to commercial Pd/C. nih.gov |

| PdAu Alloy | Methyl Imidazole | Not specified | Increased catalytic activity and uniformity of nanoparticles. nih.gov |

Data sourced from a study on N-functionalised imidazoles as stabilisers for metal nanoparticles. nih.gov

Application in Analytical Chemistry as a Reference Standard or Probe Molecule

While specific applications of this compound as a certified reference standard are not extensively documented, the broader class of imidazole derivatives is well-established in analytical chemistry. Imidazole itself is utilized as a pharmaceutical secondary standard for methods like High-Performance Liquid Chromatography (HPLC). This allows for the accurate quantification of imidazole-containing active pharmaceutical ingredients and related impurities in drug formulations.

The imidazole moiety is a key component in the design of fluorescent and colorimetric probes for the detection of various analytes. The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in the molecule's photophysical properties. This principle has been successfully applied to create sensors for a range of metal ions. Although direct studies employing this compound as a probe molecule are not yet prevalent in published literature, its structural similarity to known imidazole-based sensors suggests its potential for such applications. Further research could explore its efficacy in detecting specific metal ions or other analytes.

Potential in Corrosion Inhibition Studies

The field of corrosion science has seen significant interest in imidazole and its derivatives as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which can interact with the vacant d-orbitals of the metal.

The general mechanism of corrosion inhibition by imidazole derivatives involves either physisorption (electrostatic interactions) or chemisorption (covalent bond formation) onto the metal surface. This forms a monomolecular layer that hinders the cathodic and/or anodic reactions of the corrosion process. The effectiveness of the inhibition is often dependent on the specific molecular structure, including the nature of the substituent groups attached to the imidazole ring.

While comprehensive studies specifically detailing the corrosion inhibition performance of this compound are limited, the established anti-corrosive properties of the imidazole family suggest its strong potential in this area. The presence of the ester group in its structure could further influence its solubility and adsorption characteristics, making it a candidate for investigation in various corrosive media. Research into imidazole-based ionic liquids has also shown promise for developing novel corrosion inhibitors.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Imidazole-Butanoate Systems

The traditional synthesis of N-alkylated imidazoles often involves the reaction of imidazole (B134444) with an alkyl halide in the presence of a base. otago.ac.nz For Methyl 4-(1H-imidazol-1-yl)butanoate, this would typically involve reacting imidazole with methyl 4-bromobutanoate. However, emerging synthetic strategies are paving the way for more efficient, selective, and sustainable methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained traction for its ability to significantly reduce reaction times and improve yields. wisdomlib.orgresearchgate.net This technique could be applied to the synthesis of this compound and its derivatives, potentially offering a faster and more energy-efficient alternative to conventional heating methods. researchgate.net The rapid heating achieved under microwave irradiation can lead to cleaner reactions with fewer byproducts. wisdomlib.org

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and scalability. thalesnano.com The N-alkylation of imidazoles has been successfully demonstrated in flow reactors, often utilizing fixed-bed catalysts. thalesnano.comchemscene.com This approach allows for the continuous production of N-alkylated imidazoles with high productivity and simplified work-up procedures, as the only byproduct is often water. thalesnano.com Implementing a flow process for the synthesis of this compound could lead to a more sustainable and industrially viable production method.

Novel Catalytic Systems: The development of novel catalysts is a cornerstone of modern synthetic chemistry. For imidazole-butanoate systems, several catalytic approaches hold promise:

Biocatalysis: Enzymes, such as lipases, are being explored as biocatalysts for the selective formation of C-N bonds in the synthesis of imidazole-fused heterocycles. researchgate.net This approach offers high selectivity under mild reaction conditions.

Ionic Liquids: Imidazolium-based ionic liquids can act as both solvents and catalysts in esterification and other organic reactions. researchgate.netresearchgate.net Their use can lead to more sustainable processes due to their recyclability and low volatility. researchgate.net

Nanocatalysts: Derivatized magnetic nanocatalysts have been employed for the synthesis of substituted imidazoles, offering easy recovery and reusability. rsc.org

These emerging methodologies are summarized in the table below:

| Methodology | Potential Advantages for Imidazole-Butanoate Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. wisdomlib.orgresearchgate.net | Optimization of reaction conditions (temperature, time, power) for specific derivatives. |

| Flow Chemistry | Enhanced safety, scalability, continuous production, simplified work-up. thalesnano.comchemscene.com | Development of robust heterogeneous catalysts suitable for continuous flow N-alkylation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. researchgate.net | Screening and engineering of enzymes for the specific synthesis of imidazole-butanoate esters. |

| Ionic Liquid Catalysis | Dual solvent-catalyst systems, recyclability, enhanced reaction rates. researchgate.netresearchgate.net | Design of task-specific ionic liquids for optimized synthesis and product separation. |

| Nanocatalysis | High catalytic activity, easy recovery and reusability of the catalyst. rsc.org | Synthesis and characterization of novel nanocatalysts for efficient C-N bond formation. |

Advanced Computational Models for Predicting Novel Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational models can offer significant insights.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of imidazole derivatives. mdpi.comnih.gov These calculations can predict key parameters such as bond lengths, bond angles, and electrostatic potential surfaces, which are crucial for understanding the molecule's behavior. mdpi.combohrium.com For instance, DFT can be used to study the relative stabilities of different conformers of this compound and to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By developing QSAR models for imidazole-butanoate derivatives, it would be possible to predict the biological activity of new, unsynthesized compounds. mdpi.com This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of molecules and their interactions with their environment. bohrium.com For example, MD simulations could be used to study the interaction of this compound with biological targets, such as enzymes or receptors. bohrium.com Such simulations can also be employed to understand the behavior of these molecules in different solvents or as part of larger material structures. bohrium.com

The application of these computational models is outlined in the following table:

| Computational Model | Application to Imidazole-Butanoate Systems | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure, stability, and reactivity. mdpi.comnih.gov | Geometric parameters, electrostatic potential, frontier molecular orbitals, reaction mechanisms. mdpi.combohrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for novel derivatives. researchgate.net | Inhibition constants (IC50), binding affinities, and other biological endpoints. mdpi.com |

| Molecular Dynamics (MD) Simulations | Investigation of dynamic behavior and intermolecular interactions. bohrium.com | Conformational changes, binding modes with target proteins, diffusion in different media. bohrium.com |

Exploration of this compound in Advanced Materials Design

The unique combination of a heterocyclic ring and a flexible ester-containing chain makes this compound an interesting building block for advanced materials.

Imidazole-Functionalized Polymers: Imidazole and its derivatives are used to create functional polymers with unique properties. nih.gov The imidazole moiety can impart properties such as ionic conductivity, thermal stability, and the ability to coordinate with metal ions. nih.gov this compound could serve as a monomer or a functionalizing agent for polymers, leading to materials for applications in:

Ionic Liquids and Polyelectrolytes: The imidazole ring is a key component of many ionic liquids and polymerized ionic liquids. nih.govchemscene.com

Fuel Cells: Imidazole-functionalized polymers have potential applications in anion exchange membranes for alkaline fuel cells due to their good ionic conductivity and stability. google.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Imidazole-based ligands are widely used in the synthesis of MOFs due to the coordinating ability of the nitrogen atoms. nih.gov The butanoate chain of this compound could introduce flexibility and additional functionalization possibilities into the MOF structure, leading to materials with tailored porosity and properties for applications in gas storage, separation, and catalysis. nih.gov

Corrosion Inhibitors: Benzimidazole derivatives have shown significant anticorrosion properties for metals like iron and copper. sciforum.net The imidazole ring can adsorb onto the metal surface, forming a protective layer. The butanoate group in this compound could potentially enhance this protective effect.

| Material Type | Role of Imidazole-Butanoate Moiety | Potential Applications |

| Functional Polymers | Monomer or functionalizing agent. nih.gov | Ionic liquids, polyelectrolytes, fuel cell membranes. nih.govchemscene.comgoogle.com |

| Metal-Organic Frameworks (MOFs) | Organic linker providing coordination sites and flexibility. nih.gov | Gas storage and separation, catalysis, sensing. nih.gov |

| Corrosion Inhibitors | Surface adsorption and formation of a protective film. sciforum.net | Protection of metals in various environments. |

Integration with Green Chemistry Principles for Sustainable and Efficient Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. thalesnano.com The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. A sustainable approach for the N-alkylation of imidazoles involves using water as a solvent, sometimes in the presence of a surfactant like SDS to overcome solubility issues. researchgate.net

Catalyst Reusability: The use of heterogeneous catalysts, such as zeolites in flow reactors or magnetic nanocatalysts, allows for easy separation and reuse of the catalyst, reducing waste and cost. thalesnano.comrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org For example, the synthesis of N-alkylimidazoles from alcohols in a flow reactor produces water as the only byproduct, demonstrating high atom economy. thalesnano.com

| Green Chemistry Principle | Application in Imidazole-Butanoate Synthesis | Example |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water. researchgate.net | N-alkylation of imidazoles in an alkaline water-SDS system. researchgate.net |

| Catalysis | Employing reusable heterogeneous catalysts. thalesnano.comrsc.org | Use of acidic zeolite catalysts in a continuous flow reactor. thalesnano.com |

| Atom Economy | Designing reactions where most of the starting materials are incorporated into the product. rsc.org | Synthesis of N-alkylimidazoles from alcohols with water as the only byproduct. thalesnano.com |

Unaddressed Research Questions and Challenges for this compound Derivatives

Despite the promising future directions, several research questions and challenges remain for this class of compounds.

Regioselectivity in Synthesis: For unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of regioisomers. otago.ac.nz A significant challenge is the development of synthetic methods that provide complete regioselectivity, especially for the synthesis of complex, polysubstituted imidazole derivatives. chemscene.com

Scalability of Novel Synthetic Methods: While many novel synthetic methods show promise at the lab scale, their scalability to industrial production can be a major hurdle. Future research should focus on developing robust and scalable processes for emerging techniques like flow chemistry and biocatalysis.

Comprehensive Biological Profiling: While the imidazole scaffold is known for a wide range of biological activities, the specific biological profile of this compound and its close derivatives is largely unexplored. Systematic screening of these compounds against various biological targets is needed to uncover their therapeutic potential.

Long-Term Stability in Materials: For applications in advanced materials like polymers and MOFs, the long-term chemical and thermal stability of the incorporated imidazole-butanoate moiety is crucial. Further studies are required to assess the durability of these materials under operational conditions.

| Research Area | Unaddressed Questions and Challenges |

| Synthesis | How can we achieve complete regioselectivity in the N-alkylation of complex imidazole precursors? otago.ac.nzchemscene.com |

| Process Chemistry | Are the novel synthetic methods (e.g., flow chemistry, biocatalysis) economically viable and scalable for industrial production? |

| Medicinal Chemistry | What is the full spectrum of biological activities for this compound and its derivatives? |

| Materials Science | What is the long-term stability and performance of materials functionalized with imidazole-butanoate systems under real-world conditions? |

Q & A

Q. What are the common synthetic routes for Methyl 4-(1H-imidazol-1-yl)butanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization: Reaction of 1,4-diaminobutane derivatives with carbonyl sources (e.g., glyoxal) under acidic conditions to form the imidazole ring .

- Esterification: Introduction of the methyl ester group via nucleophilic substitution or esterification of a carboxylic acid precursor.

- Purification: Column chromatography or recrystallization to isolate the product .

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Imidazole formation | Glyoxal, H2SO4, 80–100°C, 12h | Use anhydrous conditions |

| Esterification | Methanol/HCl, reflux | Catalytic H2SO4 improves kinetics |

| Purification | Silica gel chromatography (EtOAc/hexane) | Gradient elution for purity |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the imidazole proton environment (δ 7.5–8.5 ppm for aromatic protons) and ester methyl group (δ 3.6–3.8 ppm) .

- X-ray Crystallography: Resolves spatial arrangement, hydrogen bonding (e.g., N–H···N interactions at 1.95 Å in related imidazole derivatives), and torsional angles .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 211.12) .

Q. Table 2: Key Spectral Data

Advanced Questions

Q. How can researchers resolve contradictions in structural data between X-ray crystallography and NMR for imidazole-containing compounds?

Methodological Answer:

- Dynamic Effects in NMR: Tautomerism or rotational barriers (e.g., ester group rotation) may cause NMR signal splitting. Use variable-temperature NMR to assess dynamic behavior .

- Crystallographic Artifacts: Hydrogen bonding in crystal lattices can alter conformation. Compare with DFT-optimized gas-phase structures .

- Hybrid Validation: Overlay NMR-derived NOE restraints with X-ray coordinates to identify discrepancies .

Q. What experimental strategies elucidate the mechanism of this compound in COX-2 inhibition?

Methodological Answer:

- Molecular Docking: Align the compound in the COX-2 binding pocket (e.g., hydrophobic interactions with Val523 and Arg513) .

- Enzyme Assays: Measure IC50 values using fluorescence-based COX-2 inhibition assays.

- Mutagenesis Studies: Replace key residues (e.g., Phe518) to validate binding interactions .

Q. Table 3: Binding Parameters for COX-2 Inhibition

| Parameter | Value (Example) | Technique |

|---|---|---|

| IC50 | 0.8 μM | Fluorescence assay |

| ΔG (binding) | -9.2 kcal/mol | Isothermal titration calorimetry |

| Key Interactions | H-bond with Arg513, π-π with Phe518 | X-ray crystallography |

Q. How does the substitution pattern on the imidazole ring influence reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Para-substitution (e.g., -SO2Me) enhances COX-2 selectivity by stabilizing charge-transfer interactions .

- Steric Effects: Bulky substituents at the 1-position reduce metabolic degradation but may hinder target binding .

- Bioactivity Modulation: Methyl ester vs. free acid analogs show differences in cell permeability and target engagement .

Q. Table 4: Structure-Activity Relationship (SAR) Trends

Q. What computational methods validate the stability of this compound under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.